molecular formula C14H15N3O2S B2900608 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034321-45-2

1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2900608
CAS No.: 2034321-45-2
M. Wt: 289.35
InChI Key: ZNTHAPLZDDKOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound featuring a pyrrolidine ring, a pyrazine moiety, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the reaction of pyrrolidine with pyrazin-2-ol under acidic conditions to form the pyrrolidin-1-yl derivative. Subsequently, the thiophen-3-yl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.

  • Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents such as dimethyl sulfoxide (DMSO) are typically employed.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, or alcohols.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrrolidines or thiophenes.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It has shown potential as a bioactive molecule, exhibiting antimicrobial, anti-inflammatory, and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antitumor and kinase inhibitory activities.

  • Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls, while its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

  • 1-(3-(Pyrazin-2-yloxy)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

  • 3-(Pyrazin-2-yloxy)phenol

  • Pyrrolopyrazine derivatives

Uniqueness: 1-(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone stands out due to its unique combination of functional groups and its potential applications across various scientific fields. Its structural complexity and versatility make it a valuable compound for further research and development.

Properties

IUPAC Name

1-(3-pyrazin-2-yloxypyrrolidin-1-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(7-11-2-6-20-10-11)17-5-1-12(9-17)19-13-8-15-3-4-16-13/h2-4,6,8,10,12H,1,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTHAPLZDDKOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.